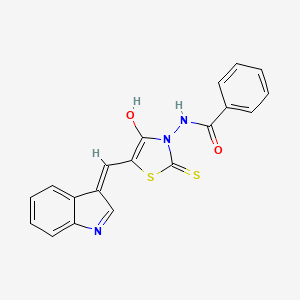

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c23-17(12-6-2-1-3-7-12)21-22-18(24)16(26-19(22)25)10-13-11-20-15-9-5-4-8-14(13)15/h1-11,24H,(H,21,23)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSKSOVYDQXLIP-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound features a thiazolidinone core fused with an indole moiety, which is critical for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of this compound against various bacterial strains.

1. In Vitro Studies

A significant study reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM, while the minimal bactericidal concentration (MBC) values were between 57.8 and 118.3 μM .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Listeria monocytogenes | 113.8 | 118.3 |

| Escherichia coli | >113.8 | >118.3 |

| Pseudomonas aeruginosa | 50.0 | 80.0 |

The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin, making it a promising candidate for further development .

The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell membrane integrity, leading to cell lysis . Additionally, the compound has been shown to inhibit biofilm formation, which is crucial in chronic infections .

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. It has been identified as an inhibitor of several key enzymes involved in cancer progression, including proteases and kinases . The dual action against both microbial infections and cancer cells positions this compound as a versatile therapeutic agent.

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Case Study on MRSA : In a clinical evaluation involving methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant antibacterial activity, contributing to its potential use in treating resistant infections .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively, suggesting its utility in oncological therapies .

Future Directions

Given the promising results regarding its biological activities, further research is warranted to explore:

- In Vivo Efficacy : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Structural Modifications : Investigating how changes in chemical structure might enhance efficacy or reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Antimicrobial Activity

The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives , where modifications to the arylidene or benzamide groups significantly influence bioactivity. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Antimicrobial Profiles

Key Observations:

- Indole vs. Furan Substitutions : The target compound’s indole moiety (5d) confers activity against S. aureus, while furan-substituted analogues (e.g., 4c) show superior potency (MIC = 2 µg/mL) against multidrug-resistant Staphylococcus strains . This suggests that furan derivatives may enhance penetration or target binding in resistant pathogens.

- Benzamide Modifications : The 4-hydroxybenzamide group in 5d enhances solubility and microbial target engagement compared to unsubstituted benzamide derivatives . Nicotinamide (5g) and morpholine (7c) substitutions further broaden antifungal efficacy .

- Cytotoxicity: All analogues, including 5d, exhibit low cytotoxicity, indicating that the thiazolidinone core is selectively toxic to microbial cells .

Mechanistic and Target Differences

- Furan Derivatives (4a-4h): Mechanism remains unknown but hypothesized to interfere with bacterial cell wall synthesis .

- Morpholine Derivative (7c) : May target fungal ergosterol biosynthesis due to structural similarity to azole antifungals .

Q & A

Q. What synthetic strategies are effective for preparing (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Rhodanine-Indole Conjugation : Reacting rhodanine derivatives with indole-3-carbaldehyde under acidic conditions to form the methylene bridge.

- Benzamide Substitution : Introducing the benzamide group via nucleophilic acyl substitution or coupling reactions.

- Purification : Recrystallization from dimethylformamide-ethanol yields pure product (72–86% yield) . Methodological Tip: Monitor reaction progress using TLC and confirm Z-configuration via NOESY NMR to avoid E-isomer byproducts.

Q. What analytical techniques confirm the structural integrity of this compound?

Standard characterization includes:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., indole NH at δ 10.93 ppm, thioxothiazolidinone C=S at δ 190–200 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 615.2 [M+H]) validate molecular weight .

- IR Spectroscopy : Key peaks include C=O (1680–1720 cm) and C=S (1200–1250 cm) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

- Cytotoxicity Screening : Assess selectivity via HEK-293 cell viability assays (IC > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of its antimicrobial activity?

- Target Identification : Dock the compound into bacterial DNA gyrase (PDB: 2XCT) or fungal CYP51 (PDB: 5TZ1) to identify key interactions (e.g., hydrogen bonds with Thr165 or hydrophobic contacts with heme) .

- Modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance binding to active sites, as seen in analog 5g (Z)-N-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide .

Q. What strategies mitigate off-target effects in cancer therapy applications?

- Selective Topoisomerase Inhibition : Evaluate inhibition of TOPO-I/IIα isoforms using plasmid relaxation assays. Compound 7f showed specificity for TOPO-IIα (IC = 1.8 µM) .

- Prodrug Design : Mask the thioxothiazolidinone moiety with ester groups to reduce non-specific cytotoxicity, as demonstrated in ethyl ester derivatives .

Q. How do substituent variations impact structure-activity relationships (SAR)?

- Benzamide Modifications : 4-Hydroxybenzamide (5d) enhances antifungal activity (MIC = 8 µg/mL vs. C. albicans), while 4-nitro groups improve antibacterial potency .

- Indole Substitutions : 5-Methoxy-indole (5g) increases metabolic stability in hepatic microsomal assays .

- Thioxothiazolidinone Flexibility : Replacing sulfur with oxygen reduces activity, confirming the critical role of C=S in target binding .

Key Recommendations for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.